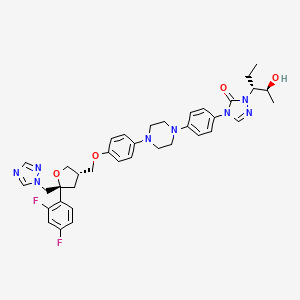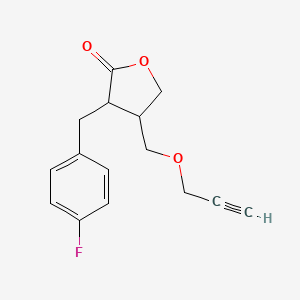
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone is a synthetic organic compound characterized by its unique furanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorobenzyl group and a propynyloxymethyl group in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furanone core: This can be achieved through the cyclization of a suitable precursor, such as a γ-hydroxy acid or ester, under acidic or basic conditions.
Introduction of the p-fluorobenzyl group: This step involves the alkylation of the furanone core with a p-fluorobenzyl halide (e.g., p-fluorobenzyl bromide) in the presence of a base like potassium carbonate.
Attachment of the propynyloxymethyl group: This can be accomplished through a nucleophilic substitution reaction, where the furanone derivative is reacted with propargyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyloxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the furanone ring or the propynyloxymethyl group can yield various reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium amide.
Major Products:
Oxidation: Formation of p-fluorobenzyl aldehyde or p-fluorobenzoic acid derivatives.
Reduction: Formation of dihydro derivatives or alcohols.
Substitution: Formation of substituted fluorobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals, particularly due to its unique structural features.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers or coatings.
Biological Studies: Examination of its biological activity and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance binding affinity and specificity, while the propynyloxymethyl group may influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Dihydro-3-(p-chlorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a chlorine atom instead of fluorine.
Dihydro-3-(p-methylbenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a methyl group instead of fluorine.
Dihydro-3-(p-bromobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorobenzyl group in dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
27850-30-2 |
|---|---|
Molekularformel |
C15H15FO3 |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-4-(prop-2-ynoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C15H15FO3/c1-2-7-18-9-12-10-19-15(17)14(12)8-11-3-5-13(16)6-4-11/h1,3-6,12,14H,7-10H2 |
InChI-Schlüssel |
ZDZYVGFZODKQCD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC1COC(=O)C1CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


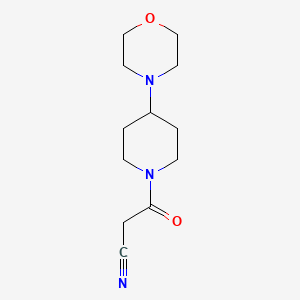
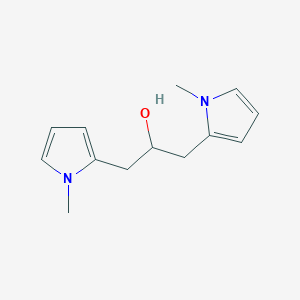
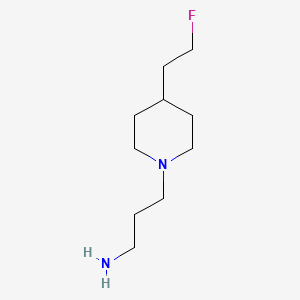


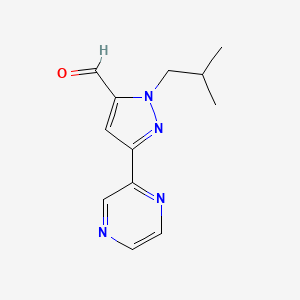
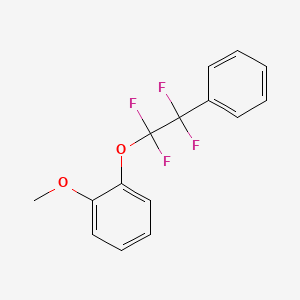

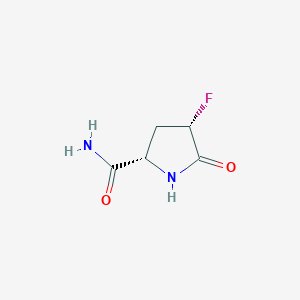

![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)
![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
